LogP Comparison with Positional Isomer
2-Phenylazo-4-methylphenol exhibits a calculated logP value of 4.116 [1], which is higher than that of its positional isomer 2-methyl-4-(phenylazo)phenol (CAS 621-66-9), which has a reported logP of 3.57 [2]. This difference in lipophilicity directly impacts partitioning behavior in solvent extraction systems and bioavailability predictions.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.116 |
| Comparator Or Baseline | 2-methyl-4-(phenylazo)phenol (LogP = 3.57) |
| Quantified Difference | ΔLogP = +0.546 |
| Conditions | Calculated via computational prediction models; data aggregated from ChemSrc and Sielc Technologies |
Why This Matters
Higher logP indicates greater hydrophobicity, influencing solvent selection for extractions, chromatographic retention, and environmental mobility predictions, thereby guiding procurement for specific analytical or industrial applications.
- [1] ChemSrc. 2-苯偶氮-4-甲基苯酚. LogP: 4.11600. View Source
- [2] Sielc Technologies. Phenol, 2-methyl-4-(phenylazo)-. LogP: 3.57. View Source
